tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. The compound is categorized under the class of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. This specific compound features a tert-butyl group and a chloropyrazine moiety, which may contribute to its biological activity.
The synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:
For instance, a reported synthesis involves heating a mixture of tert-butyl 1,4-diazepane-1-carboxylate with a chloropyrazine in the presence of N,N-diisopropylethylamine in ethanol for 16 hours. The product is then isolated through extraction and purification techniques such as washing with brine and drying over sodium sulfate .
The molecular structure of tert-butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate features:
The InChI Key for this compound is WDPWEXWMQDRXAL-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate can participate in various chemical reactions due to its functional groups:
For example, during nucleophilic substitution, the chlorine atom can be replaced by various nucleophiles under suitable conditions, leading to diverse derivatives that could have enhanced biological activities .
The physical properties of tert-butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate include:
Chemical properties include:
Relevant data from similar compounds indicate that they exhibit moderate reactivity under specific conditions .
tert-Butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate has potential applications in:
Research into its specific applications continues as part of broader efforts to explore diazepane derivatives in drug discovery .
The 1,4-diazepane ring system represents a privileged scaffold in modern medicinal chemistry due to its unique conformational properties and versatile interactions with biological targets. This seven-membered heterocycle, characterized by two nitrogen atoms at the 1- and 4-positions, offers distinct advantages over more rigid six-membered piperazine analogs. The expanded ring size provides greater conformational flexibility, allowing the diazepane scaffold to adopt multiple low-energy conformations that can better complement binding sites in biological targets [8]. This adaptability is particularly valuable in drug design, where induced-fit binding plays a crucial role in molecular recognition. The scaffold's synthetic versatility enables diverse substitution patterns, including the N1-carboxylate protection strategy exemplified by tert-butyl groups, which serve as essential protecting groups in multi-step syntheses while simultaneously modulating the molecule's physicochemical properties [6] [8].
The protonatable nitrogen atoms within the diazepane ring contribute significantly to molecular solubility and facilitate critical hydrogen-bonding interactions with target proteins. When incorporated into pharmaceutical compounds, diazepane derivatives demonstrate enhanced pharmacokinetic profiles, including improved membrane permeability and metabolic stability compared to smaller heterocycles. The scaffold's ability to serve as a molecular spacer, optimally positioning pharmacophoric elements in three-dimensional space, has been exploited in numerous drug discovery programs targeting central nervous system disorders, oncology, and infectious diseases [5]. Recent synthetic advances have expanded access to enantiopure diazepane building blocks, enabling exploration of stereospecific interactions in chiral binding pockets and addressing previously inaccessible chemical space [8].
Table 1: Comparative Analysis of Diazepane and Related Heterocyclic Scaffolds
Scaffold | Ring Size | Key Features | Representative Compound |
---|---|---|---|
1,4-Diazepane | 7-membered | Enhanced flexibility, multiple protonation states, diverse vector orientations | tert-Butyl 1,2-diazepane-1-carboxylate [8] |
Piperazine | 6-membered | Moderate flexibility, well-explored chemistry | tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate [1] |
Piperidine | 6-membered | Increased rigidity, single basic center | tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate [6] |
Homopiperazine | 7-membered | Similar to diazepane but with different nitrogen positioning | tert-Butyl 1,4-diazepane-1-carboxylate derivatives |
Chloropyrazinyl substituents have emerged as critical pharmacophoric elements in medicinal chemistry, particularly when coupled with nitrogen-containing heterocycles like diazepanes. The 3-chloropyrazin-2-yl moiety, as present in tert-butyl 4-(3-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate, contributes essential electronic and steric properties that enhance ligand-target interactions. The chlorine atom at the 3-position serves as a hydrogen bond acceptor and creates a region of electron deficiency that can engage in halogen bonding interactions with protein targets [1] [3]. This electron-withdrawing effect also modulates the electron density of adjacent nitrogen atoms, enhancing their hydrogen-bond accepting capacity and influencing the overall basicity of the diazepane nitrogen [6].
In pharmacophore modeling studies targeting kinases such as Akt2, chlorinated heterocycles consistently appear as key features in successful inhibitors. These models identify specific requirements including hydrogen bond acceptors positioned near residues like Ala232, Asp293, and Phe294, as well as hydrophobic features in pockets formed by amino acids including Phe439 and Met282 [2]. The chloropyrazinyl group effectively satisfies multiple pharmacophore requirements simultaneously: the pyrazine nitrogen atoms serve as hydrogen bond acceptors, while the chlorine atom provides a hydrophobic contact point. This dual functionality explains the prevalence of chloropyrazinyl derivatives in virtual screening hits for diverse targets [2] [6].
Recent computational approaches, such as pharmacophore-conditioned diffusion models (e.g., PharmaDiff), leverage these privileged substructures for de novo drug design. By incorporating 3D pharmacophore constraints during the generative process, these models can precisely design molecules that maintain the critical interactions afforded by chloropyrazinyl groups while exploring novel chemical space around core scaffolds like diazepanes [7]. The integration of structure-based pharmacophore modeling with ligand-based approaches has proven particularly effective in identifying compounds with optimized binding geometries. For instance, structure-based pharmacophore hypotheses (PharA) for Akt2 inhibitors incorporate hydrogen bond acceptors, donors, and hydrophobic features that align perfectly with the spatial arrangement of functional groups in chloropyrazinyl-diazepane hybrids [2].
Table 2: Chloropyrazine-Containing Compounds in Medicinal Chemistry Research
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Research Application |
---|---|---|---|---|
tert-Butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate | C₁₄H₂₁ClN₄O₂ | 312.79 | Methyl-substituted piperazine, tert-butoxycarbonyl protection | Heterocyclic building block [1] |
tert-Butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | C₁₃H₁₉ClN₄O₂ | 298.77 | Unsubstituted piperazine core | Synthetic intermediate [3] |
tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | C₁₅H₂₂BrN₃O₂ | 356.26 | Bromopyridine substituent, diazepane scaffold | Brominated analog for cross-coupling [5] |
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate | C₁₄H₂₀ClN₃O₂ | Not reported | Piperidine core, chloropyrazine | Conformational studies [6] |
The strategic incorporation of chloropyrazinyl groups into molecular architectures extends beyond simple steric considerations. These electron-deficient heterocycles participate in π-stacking interactions with aromatic amino acid residues, while their polarized C-Cl bonds can form halogen bonds with carbonyl oxygen atoms in protein backbones. The directionality of these interactions provides precise molecular orientation within binding pockets, a feature that significantly enhances binding specificity [2] [6]. In structure-activity relationship studies, the chlorine atom often proves indispensable for activity, with dechlorinated analogs typically showing reduced potency. This observation underscores the critical role of halogenation in optimizing ligand-target binding energetics and highlights the value of chloropyrazinyl-diazepane hybrids as privileged structural motifs in rational drug design [1] [3] [6].
Table 3: Pharmacophoric Features Satisfied by Chloropyrazinyl-Diazepane Hybrids
Pharmacophore Feature | Structural Element | Target Interaction | Validation Method |
---|---|---|---|
Hydrogen Bond Acceptor (HA1) | Pyrazine nitrogen | Interaction with amino group of Ala232 | Structure-based pharmacophore modeling [2] |
Hydrogen Bond Acceptor (HA2) | Pyrazine nitrogen | Proximity to Phe294 and Asp293 | Decoy set validation (EF: 69.57, GH: 0.72) [2] |
Hydrophobic Feature (HY1) | Chlorine atom | Occupation of hydrophobic pocket (Phe439, Met282, Ala178) | Test set validation [2] |
Hydrogen Bond Donor (HD) | Diazepane nitrogen | Interaction with carboxyl of Asp293 | Molecular docking studies [2] |
Conformational Flexibility | Diazepane ring | Adaptive binding to diverse binding sites | Pharmacophore-conditioned diffusion models [7] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1